
5-((p-(Dimethylamino)phenyl)azo)quinaldine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((p-(Dimethylamino)phenyl)azo)quinaldine, also known as DPAQ, is a chemical compound that has been used extensively in scientific research. It is a redox-active fluorescent probe that can be used to detect and measure reactive oxygen species (ROS) and reactive nitrogen species (RNS) in biological systems.
Wirkmechanismus
5-((p-(Dimethylamino)phenyl)azo)quinaldine is a redox-active fluorescent probe that can be oxidized by ROS and RNS. Upon oxidation, 5-((p-(Dimethylamino)phenyl)azo)quinaldine undergoes a structural change that results in an increase in fluorescence intensity. The fluorescence intensity of 5-((p-(Dimethylamino)phenyl)azo)quinaldine is directly proportional to the concentration of ROS and RNS in the biological system.
Biochemische Und Physiologische Effekte
5-((p-(Dimethylamino)phenyl)azo)quinaldine has been shown to be non-toxic and non-cytotoxic in vitro and in vivo. It has been used to study the effects of ROS and RNS on cellular signaling pathways, gene expression, and protein function. 5-((p-(Dimethylamino)phenyl)azo)quinaldine has also been used to study the effects of antioxidants on ROS and RNS levels in biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-((p-(Dimethylamino)phenyl)azo)quinaldine is its high selectivity and sensitivity for ROS and RNS detection. It is also easy to use and can be applied to a wide range of biological systems. However, one of the limitations of 5-((p-(Dimethylamino)phenyl)azo)quinaldine is its susceptibility to photobleaching, which can limit its usefulness in long-term experiments. 5-((p-(Dimethylamino)phenyl)azo)quinaldine also requires a fluorescence spectrophotometer for detection, which may not be available in all laboratories.
Zukünftige Richtungen
For the use of 5-((p-(Dimethylamino)phenyl)azo)quinaldine include the development of new fluorescent probes and the study of cellular senescence and aging.
Synthesemethoden
The synthesis of 5-((p-(Dimethylamino)phenyl)azo)quinaldine involves the reaction of 5-bromoquinoline with p-dimethylaminobenzene diazonium salt. The resulting product is then reduced with sodium dithionite to yield 5-((p-(Dimethylamino)phenyl)azo)quinaldine. The chemical structure of 5-((p-(Dimethylamino)phenyl)azo)quinaldine is shown below:
Wissenschaftliche Forschungsanwendungen
5-((p-(Dimethylamino)phenyl)azo)quinaldine has been widely used as a fluorescent probe to detect and measure ROS and RNS in biological systems. It can be used to study oxidative stress, which is implicated in many diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. 5-((p-(Dimethylamino)phenyl)azo)quinaldine has also been used to study the role of ROS and RNS in aging and cellular senescence.
Eigenschaften
CAS-Nummer |
17416-18-1 |
|---|---|
Produktname |
5-((p-(Dimethylamino)phenyl)azo)quinaldine |
Molekularformel |
C18H18N4 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
N,N-dimethyl-4-[(2-methylquinolin-5-yl)diazenyl]aniline |
InChI |
InChI=1S/C18H18N4/c1-13-7-12-16-17(19-13)5-4-6-18(16)21-20-14-8-10-15(11-9-14)22(2)3/h4-12H,1-3H3 |
InChI-Schlüssel |
OBNGYXDBTDNGBM-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)N=NC3=CC=C(C=C3)N(C)C |
Kanonische SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)N=NC3=CC=C(C=C3)N(C)C |
Andere CAS-Nummern |
17416-18-1 |
Synonyme |
2-Methyl-5-(4-dimethylaminophenylazo)quinoline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



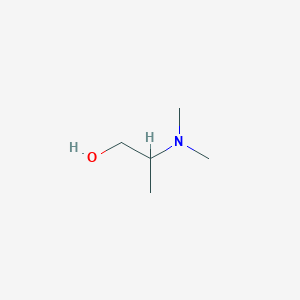

![[(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea](/img/structure/B94325.png)
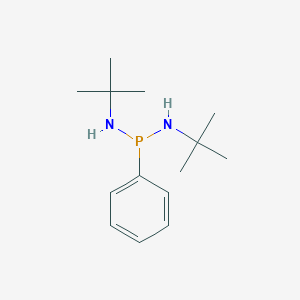

![3-Azaspiro[5.5]undecane](/img/structure/B94333.png)
![(1R,2S,6R,7S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol](/img/structure/B94334.png)

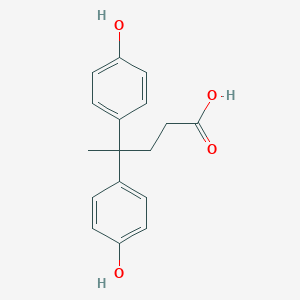
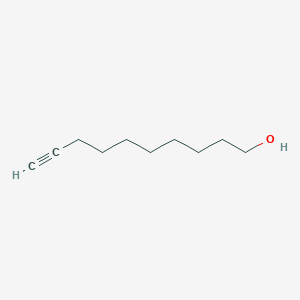
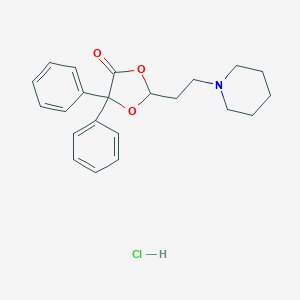
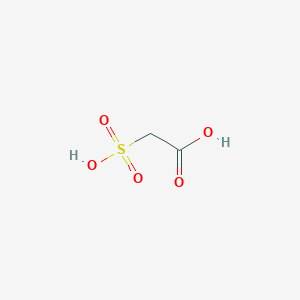
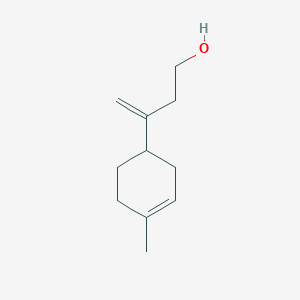
![2-Oxaspiro[4.7]dodecane](/img/structure/B94346.png)